(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via a reaction with formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)carboxylic acid.
Reduction: Formation of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methane.
Substitution: Formation of (6-Methoxy-2-methyl-1H-benzo[d]imidazol-1-yl)methanol.
Scientific Research Applications
(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a different substitution pattern.
2-(1H-Imidazol-1-yl)ethanol: Lacks the fluorine atom and has a different core structure.
(6-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol: Chlorine atom instead of fluorine.
Uniqueness
(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the hydroxymethyl group improves its solubility and potential for further chemical modifications.
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
(6-fluoro-2-methylbenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-6-11-8-3-2-7(10)4-9(8)12(6)5-13/h2-4,13H,5H2,1H3 |
InChI Key |
IENFDRXDOVNSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CO)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.